9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
Overview
Description
9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its anthracenedione core, which is substituted at the 1 and 4 positions with 2,4,6-triethylphenylamino groups. It is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- typically involves the following steps:
Reduction of 1,4-Dihydroxyanthraquinone: The starting material, 1,4-dihydroxyanthraquinone, is reduced to its leuco form.
Condensation with 2,4,6-Triethylphenylamine: The reduced form is then condensed with 2,4,6-triethylphenylamine under controlled conditions.
Oxidation: The final step involves oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to its leuco form.
Substitution: The amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions include various substituted anthraquinones and their derivatives, which are valuable in dye and pigment industries .
Scientific Research Applications
9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Widely used in the production of dyes, pigments, and as a component in organic electronic devices
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- involves its interaction with biological molecules:
Molecular Targets: It primarily targets DNA and enzymes involved in oxidative stress.
Pathways Involved: The compound can induce apoptosis in cancer cells by generating reactive oxygen species and intercalating with DNA, disrupting its function
Comparison with Similar Compounds
Similar Compounds
- 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 1,4-Bis[(2,4,6-trimethylphenyl)amino]-9,10-anthracenedione
Uniqueness
9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its stability and reactivity, making it particularly valuable in applications requiring robust performance .
Properties
IUPAC Name |
1,4-bis(2,4,6-triethylanilino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O2/c1-7-23-19-25(9-3)35(26(10-4)20-23)39-31-17-18-32(40-36-27(11-5)21-24(8-2)22-28(36)12-6)34-33(31)37(41)29-15-13-14-16-30(29)38(34)42/h13-22,39-40H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDMIDRERDTWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)CC)CC)C(=O)C5=CC=CC=C5C3=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059436 | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-74-5 | |
Record name | 1,4-Bis[(2,4,6-triethylphenyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,4-bis((2,4,6-triethylphenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis[(2,4,6-triethylphenyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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